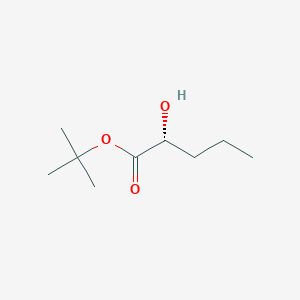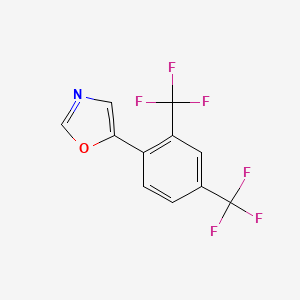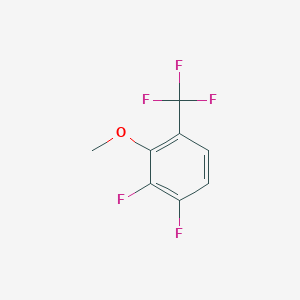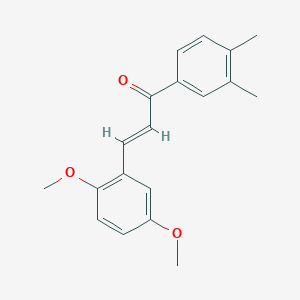![molecular formula C11H7F3O2 B6356282 2-[4-(Trifluoromethoxy)phenyl]furan CAS No. 1858256-45-7](/img/structure/B6356282.png)
2-[4-(Trifluoromethoxy)phenyl]furan
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(Trifluoromethoxy)phenyl]furan is an organic compound with the molecular formula C11H7F3O2 and a molecular weight of 228.17 g/mol.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-(Trifluoromethoxy)phenyl]furan typically involves the Suzuki–Miyaura coupling reaction. This reaction is widely applied for carbon–carbon bond formation and is known for its mild and functional group-tolerant reaction conditions . The general procedure involves the reaction of 4-(trifluoromethoxy)phenylboronic acid with a furan derivative in the presence of a palladium catalyst and a base.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the Suzuki–Miyaura coupling reaction remains a cornerstone for its synthesis due to its efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions: 2-[4-(Trifluoromethoxy)phenyl]furan undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: Electrophilic aromatic substitution can occur on the phenyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are employed.
Major Products:
Oxidation: Furanones
Reduction: Dihydrofuran derivatives
Substitution: Halogenated or nitrated phenyl derivatives
Wissenschaftliche Forschungsanwendungen
2-[4-(Trifluoromethoxy)phenyl]furan has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a synthetic intermediate for drug development.
Industry: Utilized in the production of polymers and other advanced materials.
Wirkmechanismus
The mechanism of action of 2-[4-(Trifluoromethoxy)phenyl]furan is not fully elucidated. it is believed to interact with various molecular targets and pathways, including:
Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.
Receptor Binding: It may bind to certain receptors, modulating their activity and leading to biological effects.
Vergleich Mit ähnlichen Verbindungen
- 4-(Trifluoromethoxy)phenylboronic acid
- 4-(Trifluoromethoxy)phenyl isocyanate
- 5-[2-(Trifluoromethoxy)phenyl]-2-furoic acid
Comparison: 2-[4-(Trifluoromethoxy)phenyl]furan is unique due to its furan ring, which imparts distinct chemical properties and reactivity compared to other trifluoromethoxyphenyl derivatives . This uniqueness makes it valuable in various applications, particularly in the synthesis of complex organic molecules and materials.
Eigenschaften
IUPAC Name |
2-[4-(trifluoromethoxy)phenyl]furan |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F3O2/c12-11(13,14)16-9-5-3-8(4-6-9)10-2-1-7-15-10/h1-7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSINYGWJBZMDKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC=C(C=C2)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![3-{[(Tert-butoxy)carbonyl][(2-chlorophenyl)methyl]amino}propanoic acid](/img/structure/B6356254.png)
![3-{[(Tert-butoxy)carbonyl][(4-methoxyphenyl)methyl]amino}propanoic acid](/img/structure/B6356259.png)
![3-{[(Tert-butoxy)carbonyl][(4-chlorophenyl)methyl]amino}propanoic acid](/img/structure/B6356279.png)
![3-{[(Tert-butoxy)carbonyl][(4-fluorophenyl)methyl]amino}propanoic acid](/img/structure/B6356293.png)

